molecular formula C19H23N9O B2992354 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021025-29-5

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2992354
CAS No.: 1021025-29-5
M. Wt: 393.455
InChI Key: FZZOCBRSMFDCIR-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core linked to a pyrimidin-2-yl-substituted piperazine ring and a cyclopropanecarboxamide side chain. Its molecular formula is C₂₁H₂₄N₈O, with a molecular weight of 428.5 g/mol (estimated based on structural analogs in and ).

Properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O/c29-18(14-2-3-14)20-6-7-28-17-15(12-25-28)16(23-13-24-17)26-8-10-27(11-9-26)19-21-4-1-5-22-19/h1,4-5,12-14H,2-3,6-11H2,(H,20,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZOCBRSMFDCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyrimidine and Piperazine Moieties : Known for their roles in various biological activities.
  • Pyrazolo[3,4-d]pyrimidine Core : A scaffold associated with anticancer properties.
  • Cyclopropanecarboxamide Group : This group may contribute to the compound's pharmacokinetic properties.

Molecular Formula and Weight

  • Molecular Formula : C19H25N7O
  • Molecular Weight : 367.45 g/mol

Inhibition of Enzymatic Activity

Research indicates that compounds similar to N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exhibit inhibitory effects on various enzymes, including monoamine oxidase (MAO) and kinases involved in cancer progression. For instance, studies have shown that related pyrimidine derivatives can selectively inhibit MAO-A and MAO-B with IC50 values indicative of their potency .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its anticancer properties. Compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit tumor growth in MCF-7 breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The piperazine component is often associated with antidepressant activity. Compounds featuring this moiety have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a closely related compound in inhibiting EGFR/VGFR2 pathways in cancer cells. The results indicated that derivatives exhibited IC50 values ranging from 0.3 to 24 µM, with significant effects on cell viability and apoptosis induction in breast cancer models .

Study 2: Neuropharmacological Assessment

In another investigation focusing on the neuropharmacological profile of piperazine derivatives, compounds were screened for their ability to inhibit MAO enzymes. The most promising candidates showed selective inhibition patterns that could be beneficial in treating depression without significant side effects typically associated with non-selective MAO inhibitors .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Value (µM)Mechanism
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamideAnticancerVariableEGFR/VGFR2 Inhibition
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazineMAO-A Inhibitor5.6Neurotransmitter Modulation
Phenylpyrazolo[3,4-d]pyrimidine DerivativeTumor Growth Inhibition0.3Apoptosis Induction

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) :
    • Pyrimidin-2-yl vs. phenyl/fluorophenyl on piperazine: Pyrimidine may enhance π-π stacking in receptor binding.
    • Cyclopropanecarboxamide vs. pyrazine/thiadiazole: Smaller cyclopropane reduces steric hindrance but may limit hydrogen bonding .
  • Pharmacokinetic Predictions :
    • Fluorophenyl and trifluoromethyl groups () likely improve metabolic stability and blood-brain barrier penetration.
    • Morpholine and nitro groups () increase solubility but may introduce toxicity risks .

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by piperazine substitution and cyclopropane carboxamide coupling. Key steps include:

  • Nucleophilic substitution for introducing the pyrimidin-2-ylpiperazine moiety (e.g., using DIPEA as a base in DMF at 80–100°C) .
  • Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) to attach the cyclopropane carboxamide group .
    Yield optimization strategies:
  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for stereoselective steps .
  • Purification : Column chromatography or recrystallization to isolate high-purity intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming structural integrity. Key features include pyrimidine ring protons (δ 8.80–8.91 ppm) and piperazine methylene signals (δ 3.20–3.96 ppm) .
  • ESI-MS : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical values within ±0.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1622–1633 cm⁻¹) .
  • HPLC : Ensures purity (>98% by reverse-phase C18 columns) .

Advanced: How can computational chemistry predict reactivity or biological interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and electronic properties (e.g., HOMO/LUMO gaps) .
  • Molecular Docking : Simulate binding to target receptors (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on π-π stacking with pyrimidine and hydrogen bonding with the carboxamide .
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., GROMACS with CHARMM force fields) .

Advanced: How to resolve contradictions in reported biological activities of analogs?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to verify binding modes of analogs with conflicting data .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases in literature data .

Advanced: How does the cyclopropane ring influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : Cyclopropane increases logP, enhancing membrane permeability (measured via shake-flask or HPLC logP assays) .
  • Conformational Rigidity : Reduces entropy loss upon binding, improving affinity (e.g., compare analogs with/without cyclopropane via SPR or ITC) .
  • Metabolic Stability : Evaluate in vitro liver microsomes; cyclopropane resists oxidative degradation compared to linear alkanes .

Basic: What purification steps ensure high purity, and how is integrity validated?

Methodological Answer:

  • Chromatography : Use silica gel columns (hexane/EtOAc gradients) for intermediates; reverse-phase HPLC for final compounds .
  • Recrystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to remove polar/non-polar impurities .
  • Validation : Combine NMR (absence of extraneous peaks), HPLC (single peak at λmax), and HRMS (exact mass match) .

Advanced: What models evaluate pharmacokinetics and target engagement?

Methodological Answer:

  • In Vitro ADME :
    • Caco-2 Assays : Predict intestinal absorption .
    • CYP450 Inhibition : Screen for metabolic interactions .
  • In Vivo Models :
    • Rodent PK Studies : Measure plasma half-life, bioavailability, and tissue distribution .
    • PD Biomarkers : Use ELISA or Western blot to quantify target modulation (e.g., phospho-kinase levels) .

Advanced: How to design SAR studies for receptor selectivity?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified pyrimidine, piperazine, or cyclopropane groups .
  • High-Throughput Screening : Test analogs against receptor panels (e.g., kinase profiling at 1 µM) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to rank binding energies and prioritize syntheses .

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